3-Hydroxy-1-indanone

Overview

Description

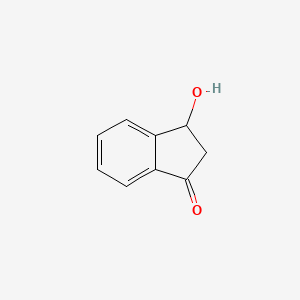

3-Hydroxy-1-indanone is an organic compound with the molecular formula C₉H₈O₂ It is a derivative of indanone, characterized by the presence of a hydroxyl group at the third position of the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-1-indanone can be synthesized through several methods. One common approach involves the intramolecular cyclization of 2-alkynylbenzaldehydes in the presence of a Lewis acid catalyst. This method provides a straightforward route to the compound under mild conditions . Another method involves the direct synthesis from 2-alkynylbenzaldehydes via a one-pot strategy, which includes regioselective hydration followed by an intramolecular Aldol reaction .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-yielding and scalable synthetic routes. The Friedel-Crafts acylation of 3-arylpropionic acids or chlorides is a widely used method. This reaction is often carried out under microwave or ultrasound conditions to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-1-indanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 3-oxo-1-indanone.

Reduction: The carbonyl group can be reduced to form 3-hydroxyindan.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products:

Oxidation: 3-Oxo-1-indanone.

Reduction: 3-Hydroxyindan.

Substitution: Various substituted indanones depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Ligands for Proteinopathies

Recent studies have highlighted the role of 3-hydroxy-1-indanone and its derivatives as promising ligands in the development of imaging agents for neurodegenerative diseases, specifically targeting alpha-synuclein pathologies. The binding affinity of certain derivatives to alpha-synuclein fibrils has been reported, showcasing their potential as diagnostic tools for Parkinson's disease. For instance, compounds derived from 1-indanone exhibited selectivity greater than 10 times for alpha-synuclein compared to amyloid-beta fibrils, indicating their utility in distinguishing between different protein aggregates in clinical settings .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that this compound exhibits inhibitory effects against various fungal strains, making it a candidate for developing antifungal agents. Its efficacy is attributed to its ability to disrupt cellular processes in target organisms .

Synthetic Methodologies

1. Synthesis via Copper-Catalyzed Reactions

A notable application of this compound is in synthetic organic chemistry, where it serves as a precursor or intermediate in various reactions. A method involving copper-catalyzed intramolecular annulation has been developed to synthesize 3-hydroxy-1-indanones efficiently. This approach allows for the creation of complex molecular structures under mild conditions with high yields, which is beneficial for pharmaceutical applications .

2. One-Pot Synthesis Techniques

Innovative one-pot synthesis methods have also been reported, enabling the direct formation of 3-hydroxy-3-aryl-1-indanones from readily available starting materials. This technique streamlines the synthesis process and reduces the need for multiple purification steps, enhancing efficiency in laboratory settings .

Biotransformation Processes

1. Enzymatic Transformations

Research has indicated that this compound can be produced through biotransformation processes involving specific fungal enzymes. For example, certain fungi have demonstrated the ability to convert simple substrates into this compound with high enantiomeric excess (78% ee), showcasing its potential in green chemistry applications and biocatalysis .

Case Studies

Mechanism of Action

3-Hydroxy-1-indanone can be compared with other similar compounds such as 1-indanone and 3-oxo-1-indanone:

1-Indanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

3-Oxo-1-indanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.

Uniqueness: The presence of the hydroxyl group in this compound imparts unique reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Comparison with Similar Compounds

- 1-Indanone

- 3-Oxo-1-indanone

- 5-Hydroxy-1-indanone

Biological Activity

3-Hydroxy-1-indanone is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its various biological effects, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound, with the molecular formula C₉H₈O₂, features a hydroxyl group at the third position of the indanone ring. This structural characteristic is crucial for its biological activity, influencing its interaction with biological targets.

Antiviral Activity

Research indicates that this compound has antiviral properties. It has been shown to inhibit the replication of certain viruses, including those associated with human papillomavirus (HPV) infections. This inhibition is primarily due to its ability to interfere with viral replication processes at the molecular level .

Anti-inflammatory and Anticancer Properties

The compound also exhibits anti-inflammatory and anticancer activities. Studies have demonstrated that derivatives of this compound can modulate inflammatory pathways and inhibit cancer cell proliferation. For instance, certain derivatives have been tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Biological Activity Overview

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound:

- Antiviral Studies : In vitro assays demonstrated that this compound derivatives significantly inhibited HPV replication, suggesting a potential therapeutic role in treating HPV-related conditions.

- Cytotoxicity Testing : A study evaluating the cytotoxic effects of various indanone derivatives found that this compound exhibited notable cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The IC50 values indicated effective concentrations for inducing cell death .

- Microbial Transformation : Investigations into microbial biotransformation revealed that certain strains of Pseudomonas could convert precursor compounds into this compound, suggesting a sustainable method for its production and potential application in pharmaceuticals.

Q & A

Q. Basic: What are the primary synthetic routes for 3-Hydroxy-1-indanone, and how can purity be optimized?

This compound can be synthesized via enzymatic oxidation of 1-indanol using naphthalene dioxygenase (NDO), yielding stereoisomeric products (e.g., cis/trans diols and the target ketone). Reaction optimization requires controlling substrate stereochemistry: (R)-1-indanol produces 18.2% (R)-3-Hydroxy-1-indanone, while (S)-1-indanol yields 4.5% (R)-3-Hydroxy-1-indanone . For chemical synthesis, nitration or halogenation of indane-1,3-dione precursors (e.g., Scheme 5 in ) may be adapted. Purification involves recrystallization or chromatography, with purity verified via HPLC or NMR.

Q. Advanced: How do stereochemical outcomes in enzymatic synthesis impact the yield of this compound?

The stereochemistry of the starting material critically affects product distribution. For example, (R)-1-indanol oxidation generates cis-1,3-indandiol (71%) and This compound (18.2%), whereas (S)-1-indanol yields predominantly trans-diols (95.5%) with minimal ketone formation. To maximize this compound yield, use (R)-1-indanol and optimize reaction conditions (e.g., pH, temperature, enzyme concentration) to favor ketone over diol formation. Stereochemical analysis via chiral HPLC or polarimetry is essential .

Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?

- Protective equipment : Wear impermeable gloves (e.g., nitrile), sealed goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.

- Waste disposal : Segregate chemical waste and consult certified agencies for disposal, as improper handling may cause environmental contamination .

Q. Advanced: How can structural modifications of this compound enhance its biological activity?

Functionalization at the aromatic ring or ketone group (e.g., nitro or ethoxycarbonyl substitutions; Schemes 5–6 in ) can modulate bioactivity. For instance, introducing a 4-amino group (as in ) improves tyrosine kinase inhibition. Methodologically, employ Friedel-Crafts acylation or Buchwald-Hartwig amination , followed by in vitro assays (e.g., enzyme inhibition IC50 measurements) to validate activity .

Q. Basic: What analytical techniques are used to characterize this compound and its derivatives?

- Spectroscopy : NMR (1H/13C) for structural confirmation; FT-IR for functional group identification.

- Chromatography : HPLC with UV detection for purity assessment; GC-MS for volatile derivatives.

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and stability .

Q. Advanced: How can researchers resolve contradictions in reported synthetic yields of this compound?

Contradictions often arise from substrate purity , reaction scale , or catalyst variability . For example, enzymatic yields in differ based on enantiomeric starting materials. To address this:

Reproduce experiments under identical conditions.

Validate substrate stereochemistry via optical rotation or X-ray crystallography.

Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

Q. Basic: What are the applications of this compound in medicinal chemistry?

It serves as a precursor for tyrosine kinase inhibitors () and antioxidant agents . Methodologically, its α,β-unsaturated ketone moiety enables Michael addition reactions for drug derivatization. Biological screening involves in vitro cytotoxicity assays (e.g., MTT) and in vivo pharmacokinetic studies .

Q. Advanced: How can computational modeling guide the design of this compound derivatives?

Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) or molecular docking to simulate binding affinity with target proteins (e.g., tyrosine kinases). Pair computational results with experimental SAR studies to prioritize synthetic targets .

Properties

IUPAC Name |

3-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBZGMJWBBQSLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70949750 | |

| Record name | 3-Hydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26976-59-0 | |

| Record name | 2,3-Dihydro-3-hydroxy-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26976-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Indanone, 3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026976590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.